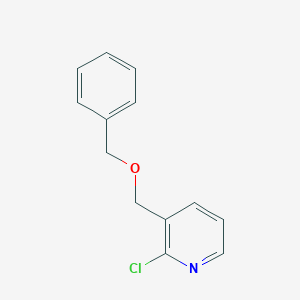

3-(Benzyloxy)-2-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(phenylmethoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-13-12(7-4-8-15-13)10-16-9-11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHAZZIJNQBPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646661 | |

| Record name | 3-[(Benzyloxy)methyl]-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108082-72-0 | |

| Record name | 3-[(Benzyloxy)methyl]-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxy 2 Chloropyridine

Established Synthetic Pathways

The construction of 3-(benzyloxy)-2-chloropyridine predominantly relies on precursor-based approaches, which involve the strategic modification of a pre-existing pyridine (B92270) ring. This is a common and effective strategy in organic synthesis, allowing for the introduction of various functional groups onto the heterocyclic framework.

Precursor-Based Approaches for Pyridine Functionalization

The synthesis of this compound is often accomplished by reacting a suitable pyridine precursor with a benzylating agent. This method allows for the direct installation of the benzyloxy group at the 3-position of the pyridine ring.

A prevalent and well-documented method for synthesizing benzyloxypyridine derivatives is the reaction involving 2-chloropyridine (B119429). orgsyn.orgd-nb.infobeilstein-journals.org This readily available starting material serves as a versatile scaffold for introducing the benzyloxy group. The reaction of 2-chloropyridine with benzyl (B1604629) alcohol is a key step in forming the ether linkage. orgsyn.orgd-nb.infobeilstein-journals.org While the direct synthesis of this compound from 2,3-dichloropyridine (B146566) and benzyl alcohol is a logical approach, specific documented examples in the provided search results are for related isomers like 2-(benzyloxy)-4-chloropyridine. rsc.org However, the underlying principle of nucleophilic aromatic substitution (SNAr) remains relevant. In such a reaction, the benzyloxy group would displace one of the chloro substituents on the pyridine ring. The regioselectivity of this substitution would be a critical factor. Another potential precursor, 2,3,6-trichloropyridine, can be synthesized from 2,6-dichloropyridine (B45657) and subsequently hydrogenated to produce 2,3-dichloropyridine, which could then be used as a starting material. patsnap.comgoogleapis.com

Benzyl alcohol is the primary reagent used to introduce the benzyloxy group onto the pyridine ring. orgsyn.orgd-nb.infobeilstein-journals.org In the presence of a base, benzyl alcohol is deprotonated to form the more nucleophilic benzoxide ion, which then attacks the electron-deficient pyridine ring. This reaction is a cornerstone of the Williamson ether synthesis, a classic and reliable method for forming ethers.

Utilization of 2-Chloropyridine as a Key Starting Material

Reagent Systems and Reaction Conditions

The success of the synthesis of this compound is highly dependent on the choice of reagents and the optimization of reaction conditions. These factors influence the reaction rate, yield, and purity of the final product.

Role of Bases (e.g., Potassium tert-Butoxide, Sodium Hydride, Sodium Amide, Potassium Hydroxide)

Bases play a crucial role in facilitating the etherification reaction by deprotonating the benzyl alcohol, thereby increasing its nucleophilicity. A variety of bases have been employed in similar pyridine functionalization reactions.

Potassium tert-Butoxide (KOtBu): As a strong, non-nucleophilic base, potassium tert-butoxide is widely used in organic synthesis. chemicalbook.comchemicalbook.com It can effectively deprotonate alcohols and is known to promote various reactions, including regioselective deuteration of pyridines in combination with DMSO-d6. rsc.org Its bulky nature can also influence the regioselectivity of elimination reactions. masterorganicchemistry.com In the context of synthesizing this compound, KOtBu would be used to generate the benzoxide anion from benzyl alcohol. rsc.org

Sodium Hydride (NaH): Sodium hydride is a powerful base commonly used to deprotonate alcohols and other acidic protons. researchgate.net It is often used in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.netorgsyn.org In the synthesis of benzyloxypyridines, NaH would serve to form the sodium salt of benzyl alcohol, which then acts as the nucleophile.

Sodium Amide (NaNH2): While historically significant in reactions like the Chichibabin amination for producing aminopyridines, the use of sodium amide as a base for ether synthesis is less common in modern practice compared to hydrides and alkoxides. orgsyn.org

Potassium Hydroxide (B78521) (KOH): Solid potassium hydroxide, often ground into a powder, is a cost-effective and strong base used in the synthesis of benzyloxypyridines. orgsyn.orgd-nb.infobeilstein-journals.org It is particularly effective when used in conjunction with azeotropic removal of water. d-nb.infobeilstein-journals.orggoogle.com

| Base | Typical Role in Pyridine Functionalization |

| Potassium tert-Butoxide | Strong, non-nucleophilic base for generating alkoxides. rsc.orgchemicalbook.comchemicalbook.com |

| Sodium Hydride | Strong base for deprotonating alcohols. researchgate.net |

| Sodium Amide | Historically used for amination reactions. orgsyn.org |

| Potassium Hydroxide | Strong, cost-effective base for ether synthesis. orgsyn.orgd-nb.infobeilstein-journals.org |

Solvent Selection and Optimization (e.g., DMSO, Dioxane, Toluene (B28343), Trifluorotoluene)

The choice of solvent is critical for the successful synthesis of this compound as it can influence reaction rates and solubility of reactants.

Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a polar aprotic solvent that can accelerate SNAr reactions. It is used as a solvent in competition experiments involving the reaction of substituted aryl halides with benzyl alcohol. rsc.org

Dioxane: While not explicitly mentioned for this specific synthesis in the provided results, dioxane is a common ether solvent used in a variety of organic reactions.

Toluene: Toluene is a frequently used solvent for the synthesis of benzyloxypyridines. orgsyn.orgd-nb.infobeilstein-journals.org Its ability to form an azeotrope with water allows for the effective removal of water from the reaction mixture, which can drive the equilibrium towards product formation. d-nb.infobeilstein-journals.orggoogle.com

Trifluorotoluene: This solvent is sometimes preferred over toluene and has been shown to be effective in certain benzylation reactions, in some cases being uniquely effective. d-nb.inforesearchgate.net

| Solvent | Key Features in Synthesis |

| DMSO | Polar aprotic, can accelerate SNAr reactions. rsc.org |

| Dioxane | Common ether solvent. |

| Toluene | Allows for azeotropic removal of water. orgsyn.orgd-nb.infobeilstein-journals.org |

| Trifluorotoluene | An alternative to toluene, sometimes more effective. d-nb.inforesearchgate.net |

Temperature Control and Reaction Duration

The synthesis of substituted pyridines, including precursors to this compound, is highly dependent on the precise management of temperature and reaction duration. These parameters are critical for controlling reaction rates, minimizing the formation of byproducts, and ensuring high selectivity and yield.

In the synthesis of 2-chloropyridine, a key structural component, a gas-phase chlorination reaction of pyridine is conducted at a high temperature of 150-170°C, but for a very brief duration of only 3-5 seconds. google.com This rapid, high-temperature process is designed to favor the desired monochlorination and reduce the probability of secondary chlorination, which would lead to undesired products like 2,6-dichloropyridine. google.com The addition of an activating agent in this process helps to lower the required activation energy and reaction temperature. google.com

For the introduction of a benzyloxy group, procedures involving related compounds provide insight. The synthesis of 2-benzyloxypyridine from 2-chloropyridine and benzyl alcohol involves heating the mixture to reflux for one hour to ensure the reaction goes to completion. orgsyn.org In subsequent steps to form a different derivative, a much longer reaction time of 24 hours at an internal temperature of 80–82°C is required. orgsyn.org Similarly, the synthesis of intermediates for related compounds, such as 3-(chloromethyl)pyridine (B1204626) hydrochloride, involves distinct temperature stages, including an oxidation step at 85-90°C and a reduction step at a much colder 0-5°C.

The influence of temperature is also evident in reactions for creating other pyridine derivatives. For instance, in the synthesis of nih.govrsc.orgnih.govtriazolo[4,3-a]pyridines, carrying out the reaction at 80°C for 10 to 120 minutes is effective, whereas at room temperature, the reaction often fails to proceed to completion. researchgate.net This demonstrates that an appropriate thermal energy input is crucial for overcoming the activation barrier of the reaction.

Table 1: Examples of Temperature and Duration Control in Pyridine Synthesis

| Reaction Step | Starting Materials | Temperature | Duration | Purpose | Source(s) |

| Gas-Phase Chlorination | Pyridine, Chlorine | 150-170°C | 3-5 seconds | Forms 2-chloropyridine, minimizes dichlorination. | google.com |

| Etherification | 2-chloropyridine, Benzyl alcohol | Reflux | 1 hour | Forms 2-benzyloxypyridine. | orgsyn.org |

| Substitution | 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, Methyl (R)-(-)-3-hydroxy-2-methyl propionate | 80-82°C | 24 hours | Forms a substituted propanoate derivative. | orgsyn.org |

| Oxidation | 3-picoline | 85-90°C | Not specified | Forms 3-picolinic acid. | |

| Reduction | Methyl 3-pyridinecarboxylate | 0-5°C | Not specified | Forms 3-pyridinemethanol. | |

| Cyclization | 2-hydrazinopyridine, Aldehyde | 80°C | 10-120 minutes | Forms nih.govrsc.orgnih.govtriazolo[4,3-a]pyridines. | researchgate.net |

Advanced Synthetic Strategies and Innovations

The synthesis of complex pyridine derivatives like this compound benefits significantly from modern advancements in synthetic chemistry, particularly in the areas of catalysis and regioselective functionalization. These strategies offer milder reaction conditions and greater control over the placement of functional groups.

Catalytic Methods in Pyridine Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of pyridine rings. nih.gov Direct C-H functionalization, once a major challenge, is now achievable using a variety of catalytic systems. ukri.org Palladium-catalyzed reactions are prominent, with methods developed for the direct arylation of pyridines using Zincke imines as intermediates. ukri.org Another innovative palladium-catalyzed approach enables the carbonylative coupling of (hetero)arenes and aryl triflates to form ketones, utilizing a large bite-angle Xantphos ligand to generate potent N-acyl pyridinium (B92312) salt electrophiles. rsc.org

Beyond palladium, other transition metals are also effective. Iridium catalysts, such as Ir₄(CO)₁₂, have been used for the C3-addition of pyridines to aldehydes at 135°C. nih.gov Rhodium(III) catalysts have been employed for the amide-directed cross-coupling of pyridines with other heteroarenes at 130°C. nih.gov

In addition to transition metal catalysis, photoredox catalysis has emerged as a powerful, purely organic approach. acs.org Using an acridinium (B8443388) photoredox catalyst under visible light, it is possible to functionalize aliphatic C-H bonds by employing pyridine N-oxides as hydrogen atom transfer agents. acs.org This method allows for the formation of C-N and C-O bonds by generating reactive oxygen-centered radicals. acs.org

Table 2: Catalytic Systems for Pyridine Functionalization

| Catalyst System | Reaction Type | Key Features | Source(s) |

| Palladium / Zincke Imine | C-H Arylation | Enables selective, catalytic direct arylation in one operation under mild conditions. | ukri.org |

| Palladium / Xantphos | Carbonylative Coupling | Generates potent N-acyl pyridinium electrophiles for ketone synthesis. | rsc.org |

| Iridium (Ir₄(CO)₁₂) | C-H Addition to Aldehydes | Catalyzes C3-alkylation of the pyridine ring. | nih.gov |

| Rhodium (Rh(III)) | Cross-coupling | Directed by an amide group to couple pyridines with other heteroarenes. | nih.gov |

| Acridinium Photoredox Catalyst / Pyridine N-oxide | C-H Alkylation/Heteroarylation | Uses visible light to generate radicals for C-N and C-O bond formation. | acs.org |

Regioselective Synthesis Approaches for Substituted Pyridines

Controlling the position of substitution (regioselectivity) on the pyridine ring is a fundamental challenge in heterocyclic chemistry. Several advanced strategies have been developed to address this. The use of pyridine N-oxides is a common and effective approach. By activating the pyridine ring, N-oxides can direct nucleophilic additions. For example, the addition of malonate anions to pyridine N-oxides activated with trifluoromethanesulfonic anhydride (B1165640) can selectively yield either 2- or 4-substituted pyridines. nih.gov Similarly, adding Grignard reagents to pyridine N-oxides at low temperatures (between -78°C and -20°C) provides an efficient route to substituted pyridines. rsc.org The regioselectivity of reactions between benzynes and pyridine N-oxides can also be controlled; by modifying reaction conditions, it is possible to favor the synthesis of either 2-substituted or 3-substituted products. rsc.org

Another powerful technique involves the use of blocking groups. A simple maleate-derived blocking group can be employed to achieve exquisite control in Minisci-type decarboxylative alkylation, directing the functionalization specifically to the C-4 position. nih.gov This strategy prevents overalkylation and the formation of mixtures of regioisomers. nih.gov

For cycloaddition reactions where regioselectivity can be poor, especially with sterically similar substituents, using 1,3-enynes as substrates instead of simple alkynes offers a solution. liverpool.ac.uk In nickel-catalyzed [4+2] cycloadditions, the specific substitution pattern on the enyne allows for complementary access to each regioisomer of the resulting substituted pyridine, overcoming the challenge of separating nearly identical products. liverpool.ac.uk

Table 3: Strategies for Regioselective Pyridine Synthesis

| Strategy | Reagents/Conditions | Selectivity | Purpose | Source(s) |

| Pyridine N-oxide Activation | Malonate anions, Trifluoromethanesulfonic anhydride | C2 or C4 | Directs nucleophilic addition to specific positions. | nih.gov |

| Pyridine N-oxide Activation | Grignard reagents, Low temperature (-78 to -20°C) | Not specified | General procedure for substituted pyridines. | rsc.org |

| Pyridine N-oxide Activation | Benzynes, Modified conditions | C2 or C3 | Alters regioselectivity between C2 and C3 positions. | rsc.org |

| Blocking Group | Maleate-derived blocking group, Minisci conditions | C4 | Enables selective C4-alkylation and prevents mixtures. | nih.gov |

| Substrate Modification | 1,3-enynes, Nickel catalyst | Specific regioisomers | Overcomes poor regioselectivity in [4+2] cycloadditions. | liverpool.ac.uk |

Reactivity and Transformational Chemistry of 3 Benzyloxy 2 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, particularly at the α- and γ-positions relative to the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) at the C2-position, where the chlorine atom serves as a leaving group.

Reaction Scope and Substrate Specificity

The chlorine atom in 3-(benzyloxy)-2-chloropyridine is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone for the synthesis of a diverse range of substituted pyridine derivatives.

One of the most common transformations is the reaction with amines. For instance, the palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of this compound with various primary and secondary amines. researchgate.net This method has been utilized to construct libraries of amino-substituted pyridines, which can be further transformed into 2-pyridones. researchgate.net The reaction generally proceeds in excellent yields and is compatible with a range of functional groups on the incoming amine. researchgate.net The synthesis of 3-benzyloxy-2-aminopyridine (BOPA) is a notable example of this transformation. google.com

Beyond simple amines, more complex nitrogen-containing heterocycles can also act as nucleophiles. For example, piperazine (B1678402) derivatives have been successfully coupled with this compound to create more elaborate molecular scaffolds. mdpi.com

Oxygen-based nucleophiles are also effective in displacing the C2-chloride. The parent compound itself is often synthesized via an SNAr reaction between 2-chloropyridine (B119429) and benzyl (B1604629) alcohol in the presence of a base like potassium hydroxide (B78521). d-nb.info This highlights the general applicability of alkoxides as nucleophiles in this system.

The scope of the SNAr reaction on the 2-chloropyridine core is broad, though it is influenced by the electronic properties of both the pyridine ring and the nucleophile. Electron-withdrawing groups on the pyridine ring generally enhance the rate of SNAr reactions. umich.eduacs.org Conversely, the nucleophilicity of the attacking species plays a crucial role; stronger nucleophiles will react more readily.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 2-Chloropyridine Derivatives

| Electrophile | Nucleophile | Catalyst/Conditions | Product | Reference |

| 2-Chloropyridine | Benzyl alcohol | KOH, Toluene (B28343), Reflux | 2-(Benzyloxy)pyridine (B1267808) | d-nb.info |

| 4-Chloro-2-benzyloxypyridine | Various amines | Pd2(dba)3, DavePhos | 4-Amino-2-benzyloxypyridines | researchgate.net |

| 2-Amino-3,5-dichloropyridine | tert-Butyloxycarbonyl (Boc)-piperazine | K2CO3, Toluene | 3-(Boc-piperazin-1-yl)-2-amino-5-chloropyridine | mdpi.com |

| 2-Fluoropyridines | Various nucleophiles | - | 2-Substituted Pyridines | acs.org |

This table provides representative examples and is not exhaustive.

Influence of Reaction Parameters on SNAr Pathways

The outcome and efficiency of SNAr reactions involving this compound are significantly influenced by various reaction parameters, including the solvent, base, and temperature.

Solvent: The choice of solvent can dramatically affect the reaction rate and selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed as they can stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism, thereby accelerating the reaction. researchgate.net However, in some cases, nonpolar solvents like toluene are preferred to minimize side reactions, such as hydrolysis of the benzyloxy group. researchgate.net The use of trifluorotoluene has also been explored as a "green" alternative that can offer a balance between polarity and reactivity. d-nb.info

Base: A base is typically required to deprotonate the nucleophile, generating a more potent anionic species. Common bases include potassium hydroxide (KOH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). mdpi.comresearchgate.net The strength and amount of the base can be critical; for instance, using a stronger base or a larger excess can lead to higher yields or faster reaction times, but may also promote side reactions. researchgate.net In palladium-catalyzed aminations, phosphine (B1218219) ligands are also crucial components of the catalytic system, influencing both the rate and scope of the reaction. researchgate.net

Temperature: As with most chemical reactions, temperature plays a significant role. Many SNAr reactions on 2-chloropyridines require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. Microwave irradiation has been shown to be an effective method for accelerating these reactions, often leading to significantly reduced reaction times and improved yields. researchgate.net

The interplay of these parameters is complex, and optimization is often necessary to achieve the desired outcome for a specific substrate and nucleophile combination.

Reduction Reactions and Derivatives Formation

The benzyloxy group in this compound can be cleaved under reductive conditions. The most common method for this debenzylation is catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This process removes the benzyl protecting group, yielding the corresponding 3-hydroxy-2-chloropyridine.

This debenzylation step is often a key part of a multi-step synthesis. For example, after a successful SNAr reaction at the 2-position, the benzyloxy group can be removed to unmask a hydroxyl group. This strategy has been employed in the synthesis of amino-substituted 2-pyridones, where a Buchwald-Hartwig amination is followed by catalytic debenzylation. researchgate.net

It is important to note that the conditions required for debenzylation can sometimes affect other functional groups in the molecule. Therefore, careful selection of the catalyst and reaction conditions is necessary to ensure the desired transformation occurs without unwanted side reactions.

Other Selective Transformations (e.g., O- to N-Alkyl Migratory Rearrangements)

Beyond direct substitution and reduction, this compound and related structures can undergo other selective transformations. A notable example is the O- to N-alkyl migratory rearrangement.

Under ruthenium catalysis, O-alkylpyridines can rearrange to their corresponding N-alkylpyridones. rsc.orgrsc.org This transformation represents a formal activation of the sp3 C-O bond of the alkoxy group. rsc.orgscholaris.ca The proposed mechanism involves coordination of the Lewis basic pyridine nitrogen to the ruthenium catalyst, facilitating the migration of the alkyl group from the oxygen to the nitrogen atom. rsc.org This catalytic approach provides a general method for the synthesis of N-alkylated pyridones, which are important structural motifs in many natural products and pharmaceuticals. scholaris.ca While the direct application to this compound is not explicitly detailed in the provided context, the general principle of this rearrangement is a significant aspect of the chemistry of benzyloxypyridines. rsc.org

Mechanistic Investigations of 3 Benzyloxy 2 Chloropyridine Reactions

Elucidation of Reaction Mechanisms in Halogenated Pyridine (B92270) Chemistry

The reactivity of 3-(Benzyloxy)-2-chloropyridine is largely dictated by the principles governing halogenated pyridine chemistry. The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is amplified by the presence of the electronegative chlorine atom. nih.gov This makes the ring susceptible to nucleophilic attack, while rendering electrophilic aromatic substitution (EAS) difficult, often requiring harsh conditions. nih.govscribd.com

A primary reaction pathway for 2-chloropyridines is nucleophilic aromatic substitution (SNAr). This mechanism is a two-step process involving the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. researchgate.netresearchgate.net For this compound, nucleophilic attack is directed at the C2 position, facilitated by the electron-withdrawing nature of both the ring nitrogen and the adjacent chlorine atom. The benzyloxy group at the C3 position, while sterically hindering, can exert an electronic influence. It is generally an electron-donating group through resonance, which would typically deactivate the ring towards nucleophilic attack. However, its inductive effect and its position relative to the reaction center modulate the stability of the Meisenheimer intermediate. Computational studies on related systems have been crucial in postulating and verifying the existence and influence of Meisenheimer complexes in these reactions. researchgate.netresearchgate.netacs.org

For example, the synthesis of 2-(Benzyloxy)pyridine (B1267808) from 2-chloropyridine (B119429) and benzyl (B1604629) alcohol proceeds via an SNAr mechanism where a benzoxide ion, formed under basic conditions, acts as the nucleophile. In the case of this compound, the inverse reaction, cleavage of the ether linkage, or substitution of the chlorine are the most probable transformations. Studies on 3,5-disubstituted pyridines have shown that substituents significantly influence reaction efficiency, with steric and electronic factors playing a key role. chemrxiv.org

Furthermore, recent advancements have explored alternative mechanisms for functionalizing the pyridine ring. One novel strategy for the 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via acyclic Zincke imine intermediates. This approach transforms the electron-deficient pyridine into a more reactive alkene-like system, allowing for mild and highly regioselective halogenation. While not a direct reaction of this compound, this methodology highlights the sophisticated mechanistic pathways being explored in halogenated pyridine chemistry.

Kinetic Studies and Rate Determinations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as substituents, solvents, and temperature. While specific kinetic data for this compound are not widely published, extensive research on related 2-chloropyridines offers a strong basis for understanding its reactivity.

The rate of SNAr reactions is highly dependent on the electronic nature of the pyridine ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups have the opposite effect. In a comparative study, 2-fluoropyridine (B1216828) was found to react 320 times faster than 2-chloropyridine with sodium ethoxide, highlighting the influence of the leaving group. researchgate.net The study also noted that substituents at the 3-position can attenuate the reaction rate through steric hindrance. researchgate.net For this compound, the bulky benzyloxy group at the 3-position would be expected to sterically hinder the approach of a nucleophile to the C2 position, thereby decreasing the reaction rate compared to an unsubstituted 2-chloropyridine.

Kinetic studies on the reaction of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with methoxide (B1231860) have been conducted, providing insight into how substituent positions affect activation parameters. rsc.org The reaction of 2-chloro-3,5-dinitropyridine (B146277) with substituted anilines has also been kinetically analyzed, with activation parameters (ΔH#, ΔS#, and ΔG#) evaluated to support the proposed SNAr mechanism. researchgate.net

A high-throughput method has been developed to determine the absolute free energies of activation (ΔG‡SNAr) for a wide array of SNAr reactions, using the reaction of 2-chloropyridine with benzyl alkoxide as a calibration point. nih.gov This approach allows for the creation of quantitative models to predict reactivity.

The photolytic degradation of 2-halogenated pyridines has also been studied, revealing pseudo-first-order kinetics. researchgate.net These studies show that 2-chloropyridine is rapidly dehalogenated, with 2-hydroxypyridine (B17775) identified as the primary intermediate. researchgate.net

| Catalyst Material | Primary Reaction Rate Constant (k, h⁻¹) | Correlation Coefficient (R²) |

|---|---|---|

| La-Fe-TiO₂@MSP | 0.0079 | 0.9886 |

| Fe-TiO₂@MSP | 0.0051 | 0.9934 |

| La-TiO₂@MSP | 0.0042 | 0.9938 |

| TiO₂@MSP | 0.0033 | 0.9928 |

| P25 | 0.0025 | 0.9942 |

This interactive table, based on data from a study on modified photocatalysts for pyridine degradation, illustrates how different catalytic materials affect the reaction rate constant, highlighting the importance of catalyst composition in kinetic outcomes. mdpi.com

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often inaccessible through experimental means alone. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure, energetics, and reactivity of molecules like this compound.

DFT Calculations for Reaction Energetics and Transition State Characterization

DFT calculations are widely used to map the potential energy surface of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the lowest energy pathway, the reaction mechanism can be elucidated. rsc.org

For SNAr reactions of halogenated pyridines, DFT has been used to model the entire reaction coordinate. nih.gov Calculations can confirm the stepwise nature of the mechanism and characterize the key transition states for the formation and breakdown of the Meisenheimer complex. nih.govresearchgate.net For instance, in a study on the 4-chlorination of pyridines using designed phosphine (B1218219) reagents, DFT calculations (at the ωB97X-D/def2-QZVPP//ωB97X-D/def2-SVP level) showed that the C-Cl bond formation occurs via an SNAr pathway and that phosphine elimination is the rate-determining step. nih.gov

In the context of this compound, DFT could be used to:

Determine the geometry of the ground state molecule.

Calculate the activation energy barrier for nucleophilic attack at the C2 position.

Characterize the structure and stability of the corresponding Meisenheimer intermediate. The calculation would reveal how the benzyloxy group at C3 and the chloro group at C2 electronically and sterically influence the stability of this intermediate.

Model the transition state for the departure of the chloride ion.

Studies on related systems, such as the reaction of 2-chloro-3,5-dinitropyridine with anilines, have employed DFT (B3LYP functional with 6-311G(d,p) basis set) to determine the molecular geometry of reactants and products, showing good correlation with experimental data. researchgate.net Such calculations provide a detailed picture of the energetic landscape of the reaction, explaining observed reactivities and regioselectivities.

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Nucleophilicity of substituted pyridines | B3LYP | 6-311G+(d,p) | ias.ac.in |

| Halogenation via phosphine reagents | ωB97X-D | def2-QZVPP // def2-SVP | nih.gov |

| SNAr reaction with anilines | B3LYP | 6-311G(d,p) | researchgate.net |

| Halogen Dance reaction mechanism | Not Specified | 6-311++G(d,p) | whiterose.ac.uk |

Molecular Orbital Analysis in Reactivity Prediction (e.g., HOMO/LUMO energies)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, explaining reactivity through the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The energy and spatial distribution of these orbitals are critical for predicting the behavior of this compound.

LUMO (Lowest Unoccupied Molecular Orbital): In reactions with nucleophiles, the LUMO of the electrophile (the pyridine derivative) is of primary importance. The nucleophile's HOMO donates electrons into the electrophile's LUMO. The energy of the LUMO indicates the molecule's susceptibility to nucleophilic attack; a lower LUMO energy corresponds to higher reactivity. wuxiapptec.com For this compound, the LUMO is expected to have significant orbital density (a large lobe) on the C2 carbon, making it the most electrophilic site and the prime target for nucleophiles. DFT calculations can visualize this orbital and quantify its energy. physchemres.orgresearchgate.netirjweb.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive. wuxiapptec.comtandfonline.com

Studies on substituted pyridines have shown that the HOMO-LUMO gap and orbital distributions can be correlated with experimental reactivity. For example, DFT analysis has been used to predict the nucleophilicity of various substituted pyridines based on their HOMO energies. ias.ac.in For this compound, the combined electronic effects of the chloro and benzyloxy groups will determine the precise energies and distributions of the frontier orbitals, which can be accurately modeled to predict its chemical behavior in various reaction types. chemrxiv.org

| Compound | E(HOMO) | E(LUMO) | Energy Gap (ΔE) |

|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 |

This table, using data from a computational study on a pyrimidine derivative, demonstrates how HOMO, LUMO, and the energy gap are calculated and reported. irjweb.com Similar calculations for this compound would provide crucial predictions about its reactivity.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

3-(Benzyloxy)-2-chloropyridine is a valuable intermediate in the synthesis of a wide array of complex organic molecules. ontosight.ai Its utility stems from the reactivity of its functional groups, which allow for sequential and controlled modifications. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the benzyloxy group at the 3-position can act as a directing group or a protective group for a hydroxyl functionality. This dual reactivity enables chemists to introduce a variety of substituents onto the pyridine (B92270) core, paving the way for the synthesis of intricate molecular architectures. mountainscholar.orgbeilstein-journals.orgacs.org

Research has demonstrated the application of this compound in the synthesis of biologically active compounds. For instance, it has been utilized as an intermediate in the creation of pyridine-based inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase. ontosight.ai Furthermore, derivatives of this compound have been explored for their potential as ligands in biochemical assays and for their therapeutic properties. The strategic incorporation of this intermediate allows for the systematic construction of molecules with desired functionalities and three-dimensional arrangements.

A key aspect of its versatility lies in the ability to selectively functionalize the pyridine ring. For example, the chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. wikipedia.org This reactivity is fundamental to building more complex structures from a relatively simple starting material.

| Application Area | Example of Use |

| Medicinal Chemistry | Intermediate in the synthesis of enzyme inhibitors. ontosight.ai |

| Agrochemicals | Precursor for various agrochemical compounds. ontosight.ai |

| Materials Science | Utilized in developing new materials with specific properties. |

Precursor for Complex Molecular Architectures

The structure of this compound makes it an ideal precursor for constructing more elaborate molecular systems, including substituted pyridines and other fused heterocyclic rings.

Highly substituted pyridine scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents. chemrxiv.org this compound provides a reliable starting point for accessing these valuable structures. The chlorine atom at the 2-position can be readily replaced through various cross-coupling reactions, such as Suzuki-Miyaura reactions, allowing for the introduction of aryl or alkyl groups.

Furthermore, the pyridine ring itself can be modified through reactions such as C-H functionalization, which enables the direct introduction of substituents at other positions on the ring. rsc.org The benzyloxy group can influence the regioselectivity of these reactions, directing incoming groups to specific positions. This controlled functionalization is crucial for the synthesis of specific isomers of highly substituted pyridines. wikipedia.orgchemrxiv.org The development of methods for the de novo synthesis of such scaffolds often relies on versatile building blocks like this compound. chemrxiv.org

Beyond the synthesis of substituted pyridines, this compound can be used to construct more complex heterocyclic systems. The reactivity of the 2-chloro substituent allows for annulation reactions, where a new ring is fused onto the existing pyridine core. For example, reaction with appropriate binucleophilic reagents can lead to the formation of fused bicyclic systems like triazolopyridines. researchgate.net

While direct examples of its integration into pyrimidines and barbituric acid derivatives are less commonly cited, the functional handles present on this compound make it a plausible precursor for such transformations. The 2-chloro group can be converted into other functionalities that are amenable to cyclization reactions to form these six-membered heterocyclic rings. The principles of heterocyclic synthesis suggest that with the appropriate reaction partners and conditions, the pyridine scaffold could be elaborated to incorporate pyrimidine (B1678525) or related structures. uiowa.edu The synthesis of various fused heterocyclic systems often relies on the strategic functionalization of pyridine derivatives.

| Target Scaffold | Synthetic Strategy |

| Substituted Pyridines | Nucleophilic substitution of the 2-chloro group, C-H functionalization. wikipedia.orgrsc.org |

| Fused Heterocycles | Annulation reactions via displacement of the 2-chloro group. researchgate.net |

Construction of Substituted Pyridine Scaffolds

Development of Novel Benzylation Reagents from Pyridine Derivatives

The benzyloxy group in this compound is a key feature that has inspired the development of novel benzylation reagents. While not a direct benzylation reagent itself, its chemical principles are related to a class of reagents designed for the mild and selective introduction of benzyl (B1604629) groups onto other molecules.

Research in this area has led to the creation of reagents like 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate. orgsyn.org This type of reagent is synthesized from a 2-benzyloxypyridine precursor, which is structurally related to this compound. orgsyn.org These pyridinium-based reagents offer an alternative to traditional benzylation methods, such as the Williamson ether synthesis, which often require harsh basic or acidic conditions. orgsyn.org

The key advantage of these novel reagents is their ability to transfer a benzyl group to an alcohol under neutral and mild heating conditions, making them suitable for use with sensitive substrates. orgsyn.org The development of such reagents showcases how the fundamental structure of substituted benzyloxypyridines can be leveraged to create valuable tools for organic synthesis. The stability and pre-activated nature of these pyridinium (B92312) salts make them easy to handle and effective for protecting sensitive alcohol functionalities. orgsyn.org

| Reagent Type | Precursor | Advantage |

| Pyridinium-based Benzylating Agent | 2-Benzyloxypyridine | Mild, neutral reaction conditions; suitable for sensitive substrates. orgsyn.org |

Research on Derivatives and Analogues of 3 Benzyloxy 2 Chloropyridine

Synthesis of Structurally Related Compounds

The synthesis of compounds structurally related to 3-(benzyloxy)-2-chloropyridine involves a variety of chemical strategies to introduce different functional groups or alter the substitution pattern on the pyridine (B92270) ring and the benzyl (B1604629) group.

The synthesis of positional isomers of this compound, such as 2-(benzyloxy)-3-chloropyridine (B3008431) and 4-(benzyloxy)-2-chloropyridine (B598414), typically involves nucleophilic aromatic substitution (SNAr) reactions.

For the synthesis of 2-(benzyloxy)pyridine (B1267808) , a common precursor, benzyl alcohol is reacted with 2-chloropyridine (B119429) in the presence of a strong base like potassium hydroxide (B78521) in toluene (B28343). orgsyn.orgd-nb.info This mixture is heated to reflux, allowing for the azeotropic removal of water, which drives the reaction to completion. orgsyn.orgd-nb.info An alternative method involves the use of 2-bromopyridine (B144113) and sodium benzylate in benzyl alcohol. The resulting 2-benzyloxypyridine can then be halogenated to introduce a chlorine or bromine atom at a specific position. For instance, bromination of 2-benzyloxypyridine can yield 2-(benzyloxy)-3-bromopyridine.

The synthesis of 4-(benzyloxy)-2-chloropyridine can be achieved through similar SNAr strategies, using the appropriately substituted pyridine precursors. rsc.orgsynchem.de These reactions are often carried out in a glovebox under an inert atmosphere (N2) to prevent side reactions. rsc.org The progress of these reactions can be monitored using techniques like UPLC or LCMS. rsc.org

Table 1: Synthesis of Positional Isomers

| Compound | Starting Materials | Reagents/Conditions | Key Features of Synthesis |

|---|---|---|---|

| 2-(Benzyloxy)pyridine | 2-Chloropyridine, Benzyl alcohol | KOH, Toluene, Reflux | Azeotropic removal of water drives the reaction. orgsyn.orgd-nb.info |

| 2-(Benzyloxy)pyridine | 2-Bromopyridine, Sodium benzylate | Benzyl alcohol, Reflux | Alternative to using an exogenous base. |

| 4-(Benzyloxy)-2-chloropyridine | Appropriate pyridine precursor, Benzyl alcohol | Base (e.g., tBuOK), DMSO | Reaction performed under inert atmosphere. rsc.org |

The synthesis of benzyloxy pyridines with multiple halogen substituents, such as 2-(benzyloxy)-3-bromo-5-chloropyridine , involves multi-step synthetic routes. chemsrc.combldpharm.com A common approach is the halogenation of a pre-formed benzyloxypyridine. For example, 2-benzyloxypyridine can be brominated to introduce a bromine atom at the 3-position. Subsequent chlorination would then yield the desired product. The starting materials for such syntheses can include halogenated pyridones. For instance, 3-bromo-2-pyridone can be O-alkylated with benzyl bromide in the presence of silver carbonate to produce 2-(benzyloxy)-3-bromopyridine in high yield. clockss.org This method is also applicable for the synthesis of other bromo-2-benzyloxypyridines. clockss.org

Table 2: Synthesis of Substituted Benzyloxy Pyridines

| Compound | Starting Materials | Reagents/Conditions | Yield |

|---|---|---|---|

| 2-(Benzyloxy)-3-bromopyridine | 3-Bromo-2-pyridone, Benzyl bromide | Silver carbonate, Benzene | 95% clockss.org |

| 2-(Benzyloxy)-5-bromopyridine | 5-Bromo-2-pyridone, Benzyl bromide | Silver carbonate, Benzene | 95% clockss.org |

| 2-(Benzyloxy)-6-bromopyridine | 6-Bromo-2-pyridone, Benzyl bromide | Silver carbonate, Benzene | 99% clockss.org |

| 2-(Benzyloxy)-3,5-dibromopyridine | 3,5-Dibromo-2-pyridone, Benzyl bromide | Silver carbonate, Benzene | 98% clockss.org |

| 2-(Benzyloxy)-5-bromo-6-methylpyridine | 5-Bromo-6-methyl-2-pyridone, Benzyl bromide | Silver carbonate, Benzene | 96% clockss.org |

The synthesis of aminopyridine derivatives like 3-(benzyloxy)pyridin-2-amine often starts from a corresponding halogenated pyridine. ontosight.airesearchgate.netnih.gov For instance, it can be synthesized from 2-amino-3-hydroxypyridine (B21099) by reaction with benzyl bromide in the presence of a base. ontosight.ai Another route involves the amination of a chloropyridine derivative, such as the reaction of 4-(benzyloxy)-2-chloropyridine with an amine source. chemicalbook.comchemicalbook.com This compound is a solid at room temperature with a melting point of 92-94 °C. sigmaaldrich.com

The synthesis of more complex analogs, such as N-((2-(benzyloxy)-6-(chlorodifluoromethyl)pyridin-3-yl)methyl)propanamide derivatives , involves multi-step reaction sequences. nih.gov These syntheses often build upon a core pyridine structure that is sequentially functionalized. For example, a substituted pyridine C-region can be coupled with a propanamide side chain. nih.gov The synthesis of various propanamide derivatives has been achieved through three-component reactions involving an isocyanide, a carboxylic acid, and another reactive species, sometimes under ultrasound irradiation to improve efficiency. researchgate.net

Aminopyridine Derivatives (e.g., 3-(Benzyloxy)pyridin-2-amine)

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and interactions with biological targets.

The substituents on the pyridine ring and the benzyloxy group play a significant role in the chemical reactivity and biological interactions of these compounds.

The benzyloxy group can influence the lipophilicity of the molecule and may act as a protective group for a hydroxyl functionality. Its presence can enhance the binding affinity and selectivity of the compound for specific molecular targets.

Halogen atoms on the pyridine ring significantly alter the electronic properties and reactivity of the molecule. For instance, the chloromethyl group is more reactive in nucleophilic substitutions compared to bromo and chloro substituents on the ring. The position and nature of the halogen can influence the compound's pharmacokinetic properties. In some cases, the 2-chloro substituent on the pyridine ring is an important contributor to potent biological activity. acs.org

The introduction of different functional groups can lead to varied biological activities. For example, the replacement of a trifluoromethyl group with chlorine, methyl, or methoxy (B1213986) groups has been shown to reduce the inhibitory activity of certain pyridine derivatives in biological assays. jst.go.jp Electron-withdrawing substituents at the meta-position have been found to be important for potent inhibitory activity in some series of compounds. jst.go.jp

SAR studies on pyridine derivatives have shown that even small structural changes, such as the position of a substituent, can have a significant impact on their antiproliferative activity. mdpi.com For instance, the introduction of a methyl group at different positions on an aromatic ring attached to the pyridine scaffold can lead to substantial differences in IC50 values against cancer cell lines. mdpi.com

Conformational Analysis and Theoretical Molecular Recognition

The three-dimensional structure and intermolecular interaction potential of this compound are critical determinants of its chemical reactivity and biological activity. Computational chemistry provides powerful tools to explore these aspects at a molecular level. Conformational analysis reveals the molecule's preferred shapes, while theoretical molecular recognition studies shed light on how it might interact with other molecules, such as biological receptors or other chemical species.

Computational studies on analogous benzyloxy-containing aromatic compounds indicate that the most stable conformations are those that minimize intramolecular steric hindrance . For this compound, this would involve a balance of forces between the benzyloxy group, the chlorine atom at the adjacent 2-position, and the pyridine ring itself. The rotational barriers around these bonds define the energy landscape of the molecule, indicating the relative energies of different conformers. While specific rotational energy barriers for this compound are not extensively documented in dedicated studies, analysis of similar structures, such as 1-benzyloxy-2-(1,1-difluoroethyl)benzene, suggests that energy minimization calculations typically identify multiple low-energy conformers . These conformers differ in the relative orientation of the substituent groups.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting molecular geometries and electronic properties. For instance, studies on other substituted pyridines have utilized DFT to calculate frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, which are crucial for understanding reactivity nih.govscispace.com. While specific DFT data for this compound is sparse in dedicated research literature, some basic computational properties are available from chemical suppliers, as shown in the table below.

Interactive Data Table: Calculated Physicochemical Properties of this compound

| Property | Value |

| Topological Polar Surface Area (TPSA) | 22.12 Ų |

| LogP | 3.314 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

This data represents predicted values from computational models.

Theoretical molecular recognition is predicated on the non-covalent interactions the molecule can form. encyclopedia.pubscispace.comnih.gov The structure of this compound features several key sites for such interactions:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

The Ether Oxygen: The oxygen atom of the benzyloxy group also acts as a hydrogen bond acceptor.

Aromatic Rings: Both the pyridine and the benzyl rings can participate in π-π stacking interactions.

The Chlorine Atom: The chlorine atom can engage in halogen bonding, a specific type of non-covalent interaction.

The interplay of these potential interactions, governed by the molecule's conformational preferences, dictates its ability to bind to specific molecular targets. For example, in the context of drug design, the ability to form hydrogen bonds and engage in hydrophobic interactions is paramount for binding to the active site of an enzyme or receptor. Molecular docking studies on derivatives of 2-chloropyridine have shown that these molecules can fit into binding pockets of biological targets, and their orientation is stabilized by such non-covalent interactions.

Role in Early Stage Drug Discovery Research Pre Clinical Focus

Utilization in Target Compound Synthesis for Therapeutic Areas

3-(Benzyloxy)-2-chloropyridine serves as a crucial starting material or intermediate in the synthesis of novel compounds aimed at a variety of therapeutic targets. The structure provides a reliable foundation upon which chemists can build molecular complexity to interact with specific biological pathways. Its derivatives have been investigated in several key areas of disease research.

Oncology: The compound is a key intermediate in the creation of kinase inhibitors, a major class of anti-cancer drugs. google.com Kinases are enzymes that play a critical role in cell signaling, growth, and proliferation, and their dysregulation is a hallmark of many cancers. google.comacs.org For instance, this compound has been used in the synthesis of pyrrolo[2,3-b]pyridine derivatives that function as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). google.com The inhibition of CDK9 is an attractive strategy in cancer therapy because it can lead to the depletion of short-lived proteins that are essential for tumor cell survival. google.com

Antiviral Research: The scaffold has been employed in the development of agents targeting viral proteins. Notably, it has been used to synthesize irreversible inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. acs.org In this context, the 2-chloropyridyl ester acts as a reactive functional group that forms a covalent bond with a key cysteine residue in the enzyme's active site, leading to potent antiviral activity. acs.org This highlights the utility of the 2-chloro substituent as a handle for creating targeted covalent inhibitors.

Neurodegenerative Diseases: Derivatives of benzyloxypyridine have been explored for their potential in treating neurodegenerative conditions. While direct synthesis of a marketed drug for neurodegeneration from this specific starting material is not prominent, the broader class of benzyloxy-containing heterocyclic compounds has been investigated for properties such as monoamine oxidase (MAO-B) inhibition, which is relevant for conditions like Parkinson's disease. researchgate.net The benzyloxy moiety is a recognized pharmacophore in this field. researchgate.net

Table 1: Application of this compound in Synthesizing Therapeutic Compounds

| Therapeutic Area | Target Class / Mechanism | Example Resulting Compound Class | Reference |

| Oncology | Cyclin-Dependent Kinase 9 (CDK9) | Pyrrolo[2,3-b]pyridine Kinase Inhibitors | google.com |

| Antiviral (COVID-19) | SARS-CoV-2 Main Protease (Mpro) | Irreversible Covalent Inhibitors (Chloropyridyl Esters) | acs.org |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B) | Benzyloxy-derived Heterocycles | researchgate.net |

Scaffold for Pharmacophore Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. This compound provides a valuable scaffold for pharmacophore modeling and scaffold hopping, which are techniques used to identify new, structurally diverse molecules with similar biological activity. mdpi.combiosolveit.de

The key structural components of this compound each contribute to its utility as a pharmacophoric scaffold:

Pyridine (B92270) Ring: This nitrogen-containing aromatic ring is a common feature in many drugs. It can participate in hydrogen bonding and π-stacking interactions with protein targets and often improves the solubility and pharmacokinetic properties of a molecule.

Chlorine Atom (C2-position): The chlorine atom is an important functional group. It is a lipophilic, electron-withdrawing group that can influence the electronic properties of the pyridine ring. Crucially, it serves as a synthetic handle for introducing other chemical groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold. nih.gov

Benzyloxy Group (C3-position): This bulky, lipophilic group can form significant hydrophobic and van der Waals interactions within a protein's binding pocket. The ether linkage provides rotational flexibility, allowing the phenyl ring to adopt an optimal orientation for binding. The benzyloxy group itself is a recognized pharmacophore in certain contexts, such as in the design of MAO-B inhibitors. researchgate.net

The combination of these features in a single, relatively simple molecule makes it a useful starting point for computational and medicinal chemists. Pharmacophore models based on derivatives of 2-chloropyridine (B119429) have been successfully used to design new potential antitumor agents, such as telomerase inhibitors. nih.govresearchgate.net By identifying the essential spatial arrangement of features like hydrogen bond acceptors (the pyridine nitrogen) and hydrophobic regions (the benzyloxy group), researchers can screen virtual libraries for new hit compounds. nih.govresearchgate.net

Table 2: Structural Features of this compound as a Pharmacophore Scaffold

| Structural Feature | Contribution to Pharmacophore Model | Potential Interactions with Target |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hydrogen bonding |

| Aromatic Pyridine Ring | Aromatic/Hydrophobic Region | π-π stacking, hydrophobic interactions |

| C2-Chlorine Atom | Synthetic handle for diversification | Steric and electronic influence on binding |

| C3-Benzyloxy Group | Bulky Hydrophobic Region | Hydrophobic, van der Waals interactions |

Contribution to Lead Optimization Strategies

Lead optimization is the process of refining a promising hit compound into a clinical candidate by improving its potency, selectivity, and pharmacokinetic properties. The structure of this compound is well-suited for this process, as it contains distinct points for chemical modification, allowing for systematic Structure-Activity Relationship (SAR) studies.

The reactivity of the chlorine atom at the 2-position is a key asset. It can be readily displaced by a variety of nucleophiles (such as amines or thiols) or participate in cross-coupling reactions (like Suzuki or C-H arylation reactions) to attach new fragments. nih.gov This allows chemists to systematically probe the binding pocket of a target enzyme or receptor to find optimal interactions. For example, in the development of kinase inhibitors, modifying the group at this position can significantly impact binding affinity and selectivity across the kinome.

Simultaneously, the benzyloxy group can be modified. The phenyl ring can be substituted with various functional groups to fine-tune properties like solubility or to introduce new interaction points. Alternatively, the entire benzyloxy group can be cleaved and replaced with other functionalities. This iterative process of modification and biological testing is central to lead optimization. researchgate.net The ability to easily generate a library of analogs from a common intermediate like this compound accelerates the discovery of compounds with improved drug-like properties.

Table 3: Lead Optimization Strategies Utilizing the this compound Scaffold

| Position of Modification | Chemical Strategy | Goal of Modification |

| C2-Position (Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Introduce new functional groups to enhance potency, improve selectivity, or modulate physical properties. |

| C3-Position (O-Benzyl) | Substitution on the benzyl (B1604629) ring | Fine-tune lipophilicity, solubility, and metabolic stability; add new interaction points. |

| C3-Position (O-Benzyl) | Cleavage of the benzyl ether | Introduce entirely new functionalities or explore alternative scaffolds. |

Insights from Artificial Intelligence and Machine Learning in Compound Generation for Discovery

Generative AI models can be trained on large chemical databases that include known bioactive molecules and synthetic intermediates, such as derivatives of this compound. nih.govontosight.ai These models learn the underlying rules of chemical structure and bonding. They can then generate novel molecules that are predicted to be active against a specific target, such as a kinase or viral protease. mdpi.com These generated structures might incorporate the 3-benzyloxy-2-chloropyridine scaffold or variations of it, suggesting new synthetic routes for chemists to explore.

Furthermore, predictive ML models can be used to assess the "druggability" of virtual compounds derived from this scaffold before they are ever synthesized. mednexus.org Algorithms can predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize the most promising candidates for synthesis and testing. nih.gov This in silico screening process can significantly reduce the time and cost of the drug discovery pipeline by focusing laboratory efforts on compounds with a higher probability of success. accscience.com In essence, AI can leverage the synthetic accessibility and proven utility of scaffolds like this compound to more efficiently design the next generation of therapeutic agents.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized or isolated compounds. For 3-(Benzyloxy)-2-chloropyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected in specific regions. The benzylic protons (–CH₂–) of the ether linkage typically appear as a singlet around δ 5.0-5.5 ppm. The aromatic protons of the benzyl (B1604629) group usually resonate as a multiplet in the δ 7.3-7.5 ppm range. The three protons on the pyridine (B92270) ring would exhibit distinct splitting patterns and chemical shifts based on their position relative to the nitrogen atom and the substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show 12 distinct signals corresponding to its 12 carbon atoms (unless there is accidental overlap). The benzylic carbon (–CH₂–) signal is expected around 70 ppm. The carbons of the pyridine ring would appear in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the chlorine atom (C2) and the carbon attached to the oxygen atom (C3) being significantly influenced by these electronegative atoms. The carbons of the benzyl group would also resonate in the aromatic region.

Expected NMR Data for this compound

| Technique | Expected Chemical Shift (δ) / Signal | Structural Assignment |

|---|---|---|

| ¹H NMR | ~ 5.0 - 5.5 ppm (singlet) | Benzylic Protons (O-CH₂) |

| ¹H NMR | ~ 7.3 - 7.5 ppm (multiplet) | Benzyl Ring Protons (C₆H₅) |

| ¹H NMR | ~ 7.0 - 8.2 ppm (multiplets/doublets) | Pyridine Ring Protons (C₅H₃N) |

| ¹³C NMR | ~ 70 ppm | Benzylic Carbon (O-CH₂) |

| ¹³C NMR | ~ 110 - 160 ppm | Pyridine Ring Carbons |

| ¹³C NMR | ~ 127 - 137 ppm | Benzyl Ring Carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₀ClNO), the expected exact molecular weight is approximately 219.67 g/mol . chemscene.comchemscene.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight. For related compounds, a peak at m/z = 219 [M]⁺ has been noted. publish.csiro.au Fragmentation may involve the loss of the benzyl group or the chlorine atom, leading to other significant peaks in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). vscht.cz The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-O-C (Ether) | Stretching | ~ 1270 - 1000 |

| Aromatic C=C | Stretching | ~ 1600 and ~1475 |

| Aromatic C-H | Stretching | ~ 3100 - 3000 |

| C-Cl | Stretching | ~ 850 - 550 |

Data derived from characteristic absorption ranges for functional groups. vscht.czorgsyn.orgdocbrown.info

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Liquid Chromatography, UPLC, LC-MS)

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities. These techniques are crucial for assessing the purity of the final product and for monitoring the progress of a reaction in real-time.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for purity assessment. torontech.com A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column (the stationary phase) using a liquid (the mobile phase). Compounds separate based on their differential partitioning between the two phases. For compounds like this compound, a reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.gov The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥98% are often reported for related commercial products using HPLC.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses columns with smaller particles (<2 µm), allowing for faster and more efficient separations with higher resolution and sensitivity. This technique is particularly useful for analyzing complex reaction mixtures or for high-throughput screening. The conditions for UPLC analysis of this compound would be similar to HPLC but with adjustments to flow rates and gradients to take advantage of the smaller particle size. For instance, a Waters ACQUITY UPLC system with a BEH C18 column (2.1 x 50 mm, 1.7 µm) is frequently used for analyzing related heterocyclic compounds. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is exceptionally powerful for reaction monitoring. researchgate.net As a reaction proceeds, small aliquots can be taken, diluted, and injected into the LC-MS system. The components of the mixture are separated by the LC, and the mass spectrometer provides the molecular weight of each eluting compound. This allows for the unambiguous identification of the starting material, intermediates, the desired product, and any byproducts, providing a detailed profile of the reaction over time. rsc.orgcaltech.edu

Typical LC-MS System Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| LC System | UPLC or HPLC |

| Column | Reverse-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Detection | UV (e.g., 254 nm) and/or Mass Spectrometry (ESI+) |

| MS Mode | Electrospray Ionization (ESI), Positive Ion Mode |

These are representative parameters based on methods for similar compounds. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity 3-(Benzyloxy)-2-chloropyridine?

- Methodological Answer :

-

Route 1 : Nucleophilic aromatic substitution of 2-chloro-3-hydroxypyridine with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3). Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

-

Route 2 : Palladium-catalyzed cross-coupling of 2-chloro-3-iodopyridine with benzyl alcohol derivatives. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and ligand-to-metal ratios to minimize byproducts.

-

Critical Parameters : Control moisture (use anhydrous solvents), reaction temperature (80–100°C), and stoichiometry (1.2 eq benzylating agent).

- Data Table : Synthesis Optimization Parameters

| Parameter | Route 1 (Nucleophilic Substitution) | Route 2 (Cross-Coupling) |

|---|---|---|

| Yield (%) | 65–75 | 50–60 |

| Purity (HPLC) | >95% | 85–90% |

| Key Byproduct | Di-benzylated derivative | Dehalogenated pyridine |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and benzyloxy group signals (δ 5.1 ppm for CH₂). Compare with computational predictions (DFT) .

- IR Spectroscopy : Identify C-O (1250 cm⁻¹) and C-Cl (750 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 235.05 for C₁₂H₁₀ClNO).

Q. What handling and storage protocols prevent degradation of this compound?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccate using molecular sieves .

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light (WGK 3 indicates moderate water hazard) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Step 1 : Systematically vary catalysts (Pd(OAc)₂ vs. PdCl₂), ligands (XPhos vs. SPhos), and bases (K₂CO₃ vs. CsF).

- Step 2 : Analyze reaction outcomes via GC-MS or LC-MS to track cross-coupled products vs. dehalogenation byproducts.

- Case Study : Electron-withdrawing benzyloxy groups may reduce oxidative addition efficiency; use electron-deficient ligands to enhance Pd activity .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

- Methodological Answer :

- Protective Groups : Temporarily replace the benzyloxy group with a silyl ether (e.g., TBS) during acidic steps .

- pH Control : Maintain neutral conditions (pH 6–8) in aqueous reactions. Use buffered systems (e.g., phosphate buffer) to stabilize the compound.

Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer :

- DFT Calculations : Map electrostatic potential surfaces to identify electron-rich sites (e.g., C-5 position). Validate with experimental nitration or halogenation results.

- Software Tools : Use Gaussian or ORCA for geometry optimization and NBO analysis to assess directing effects .

Environmental and Safety Considerations

Q. What ecotoxicological profiling is recommended for this compound?

- Methodological Answer :

- Aquatic Toxicity : Conduct OECD 201/202 tests on Daphnia magna and Aliivibrio fischeri.

- Biodegradation : Assess persistence via OECD 301F (manometric respirometry).

- Regulatory Compliance : Classify per WGK 3 (water hazard) and GHS labeling .

Applications in Drug Discovery

Q. How can this compound serve as a pharmacophore in kinase inhibitors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the benzyloxy group to introduce fluorinated or heteroaromatic substituents. Test inhibitory activity against EGFR or JAK kinases.

- Crystallography : Co-crystallize with target enzymes to identify binding interactions (e.g., π-π stacking with hinge regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.